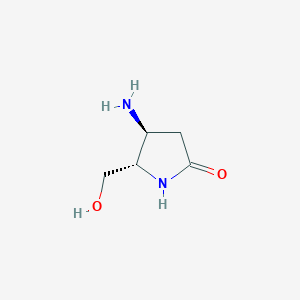
(4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as 4S,5S-dihydroxyproline or DHP, is an amino acid derivative that has a unique structure and properties. In
Wirkmechanismus
The mechanism of action of (4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one is not fully understood. However, it is believed that DHP exerts its biological effects through the modulation of collagen synthesis and degradation. DHP has been shown to stimulate the production of collagen and inhibit the activity of collagen-degrading enzymes, such as matrix metalloproteinases (MMPs). This mechanism of action may underlie the potential therapeutic effects of DHP in collagen-related diseases.
Biochemische Und Physiologische Effekte
(4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DHP can stimulate the proliferation and differentiation of chondrocytes, which are the cells responsible for the maintenance and repair of cartilage tissue. DHP has also been shown to enhance the synthesis of extracellular matrix components, such as collagen, glycosaminoglycans, and proteoglycans. In addition, DHP has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic effects in collagen-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized and purified. DHP is also relatively inexpensive compared to other amino acid derivatives. However, one limitation of DHP is its low bioavailability, which may limit its potential therapeutic applications. In addition, DHP may have limited solubility in certain solvents, which may affect its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on (4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one. One direction is the further investigation of its potential therapeutic applications in collagen-related diseases, such as osteoarthritis and skin aging. Another direction is the development of new synthesis methods for DHP that can improve its bioavailability and solubility. Additionally, the use of DHP in the development of biomaterials for tissue engineering and regenerative medicine is an area of growing interest. Overall, the unique structure and properties of (4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one make it a promising compound for further research and development.
Synthesemethoden
(4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one can be synthesized through various methods. One of the most common methods is the stereoselective synthesis of DHP from L-proline. This method involves the use of a chiral auxiliary to control the stereochemistry of the product. Another method is the enzymatic synthesis of DHP using proline hydroxylase, which is a natural enzyme that catalyzes the hydroxylation of proline to form DHP.
Wissenschaftliche Forschungsanwendungen
(4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, DHP has been investigated as a potential drug candidate for the treatment of collagen-related diseases, such as osteoarthritis and skin aging. DHP has also been studied for its potential use as a chiral building block in the synthesis of biologically active compounds. In addition, DHP has been investigated for its potential applications in the development of biomaterials, such as hydrogels and scaffolds, for tissue engineering and regenerative medicine.
Eigenschaften
CAS-Nummer |
195525-48-5 |
|---|---|
Produktname |
(4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one |
Molekularformel |
C5H10N2O2 |
Molekulargewicht |
130.15 g/mol |
IUPAC-Name |
(4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C5H10N2O2/c6-3-1-5(9)7-4(3)2-8/h3-4,8H,1-2,6H2,(H,7,9)/t3-,4+/m0/s1 |
InChI-Schlüssel |
YXKADSVMOZBVTO-IUYQGCFVSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](NC1=O)CO)N |
SMILES |
C1C(C(NC1=O)CO)N |
Kanonische SMILES |
C1C(C(NC1=O)CO)N |
Synonyme |
2-Pyrrolidinone,4-amino-5-(hydroxymethyl)-,(4S,5S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



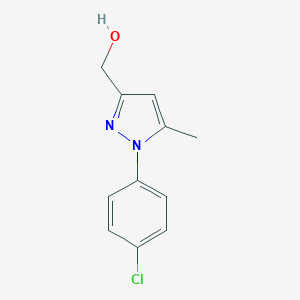
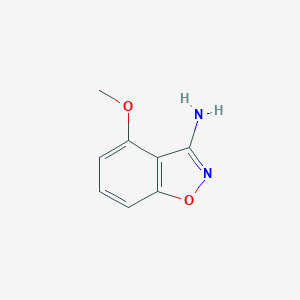

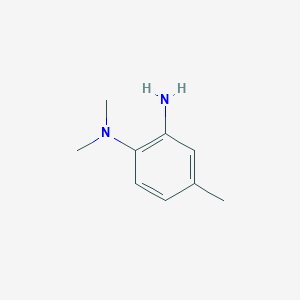

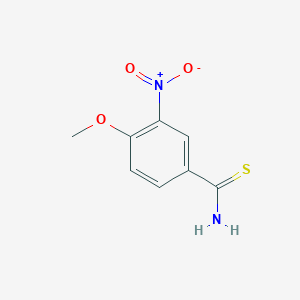
![1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B64785.png)
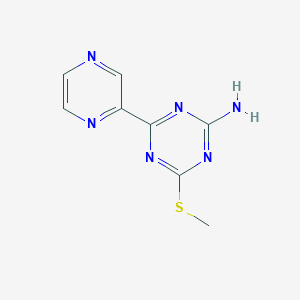
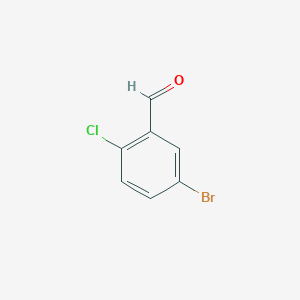
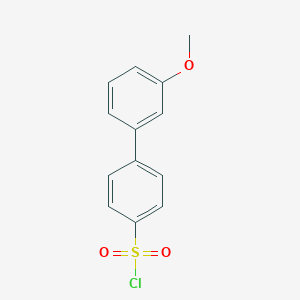

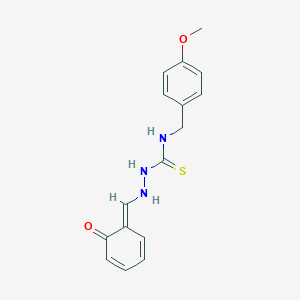
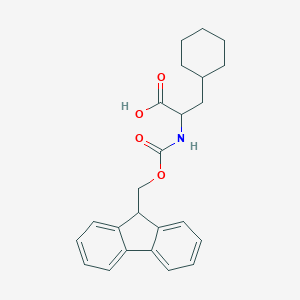
![3-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B64797.png)